molecular formula C16H12BrNO4 B3569634 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No.: B3569634
M. Wt: 362.17 g/mol
InChI Key: CQOVFVPOPHUBGL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a complex organic compound characterized by its bromophenyl group and methoxy groups attached to a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting with the bromination of phenol to produce 4-bromophenol. This intermediate is then subjected to further chemical reactions, including methylation and cyclization, to form the final benzoxazinone structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group can engage in binding interactions with enzymes or receptors, leading to biological responses. The methoxy groups may enhance the compound's solubility and bioavailability.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)acetic acid

  • 4-Bromophenol

  • 2-(4-Bromophenyl)propionic acid

Uniqueness: 2-(4-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one stands out due to its unique benzoxazinone core and the presence of both bromophenyl and methoxy groups. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4/c1-20-13-7-11-12(8-14(13)21-2)18-15(22-16(11)19)9-3-5-10(17)6-4-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOVFVPOPHUBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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